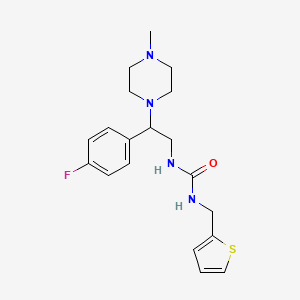
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various pyrazoline and pyrazole derivatives, including those related to 1-(Pyrazine-2-yl)indoline, has been extensively studied. For instance, a series of 2-pyrazolines were synthesized from α,β-unsaturated ketones, and new derivatives were obtained by condensing chalcones with hydrazinyl benzenesulfonamide hydrochloride . Similarly, 1,3,5-triphenyl-2-pyrazolines and 3-(2''-hydroxy naphthalen-1''-yl)-1,5-diphenyl-2-pyrazolines were synthesized by reacting with phenyl hydrazine hydrochloride . Another approach involved synthesizing 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines from dehydroacetic acid-derived ketones and hydrazine . Additionally, methods for synthesizing pyrazino[1,2-a]indoles and indolo[1,2-a]quinoxalines have been reviewed, focusing on the annulation of a pyrazine ring to a functionalized indole ring .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H-NMR) spectral data, along with physical data, were used to characterize the newly synthesized pyrazoline and pyrazole derivatives . Similarly, IR, 1H NMR spectroscopy, and microanalyses were employed to confirm the structures of the synthesized 1,3,5-triphenyl-2-pyrazolines . For the 1,5-disubstituted pyrazolines, structural elucidation was achieved through microanalyses, 1H and 13C NMR, IR, and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include condensation, cyclization, and reactions with hydrazine derivatives. For example, Schiff's bases were formed by condensation, and further reactions with benzoyl hydrazine or acetic anhydride led to different derivatives . The one-pot, four-component domino reaction described in another study highlights the efficiency of creating multiple bonds and stereocenters in a single operation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were assessed through their antimicrobial activity against various organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi . The antidepressant activity of some pyrazolines was evaluated using the Porsolt behavioral despair test on mice, with findings suggesting that electron-releasing groups enhance antidepressant activity . The cytotoxicity of compounds with pyrazino[2,3-b]indolizine or indolizino[2,3-b]quinoxaline cores was assessed against a human glioblastoma multiforme cell line, revealing insights into their biological properties .
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Die Verbindung hat sich als vielseitig in ihren medizinischen Anwendungen erwiesen . Beispielsweise haben N-(Pyridin-2-yl)amide und Imidazo[1,2-a]pyridine, verwandte Verbindungen, aufgrund ihrer vielfältigen medizinischen Anwendungen große Aufmerksamkeit erhalten .
Antibakterielle Aktivität
Pyrrolopyrazinderivate, zu denen auch die fragliche Verbindung gehört, haben eine signifikante antimikrobielle Aktivität gezeigt . Dies macht sie zu wertvollen Bestandteilen bei der Entwicklung neuer antimikrobieller Medikamente.
Entzündungshemmende Aktivität
Die Verbindung wurde auch mit entzündungshemmender Aktivität in Verbindung gebracht . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Erkrankungen hin, die durch Entzündungen gekennzeichnet sind.
Antivirale Aktivität
Pyrrolopyrazinderivate haben antivirale Eigenschaften gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung von antiviralen Medikamenten hin.
Antifungale Aktivität
Die Verbindung hat eine antifungale Aktivität gezeigt , was auf ihre mögliche Verwendung bei der Behandlung von Pilzinfektionen hindeutet.
Antioxidative Aktivität
Die Verbindung wurde mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale, daher könnte diese Verbindung potenzielle gesundheitliche Vorteile haben.
Antitumoraktivität
Die Verbindung hat eine Antitumoraktivität gezeigt , was auf ihre mögliche Verwendung bei der Krebsbehandlung hindeutet.
Kinase-Inhibitorische Aktivität
Die Verbindung hat eine kinase-inhibitorische Aktivität gezeigt . Kinasen sind Enzyme, die eine Schlüsselrolle in verschiedenen zellulären Prozessen spielen, einschließlich Zellsignalisierung, Wachstum und Teilung. Inhibitoren können bei der Behandlung von Krankheiten wie Krebs eingesetzt werden.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pyrazin-2-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)5-8-15(11)12-9-13-6-7-14-12/h1-4,6-7,9H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIUIRYNQYNGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

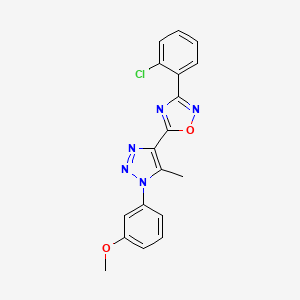

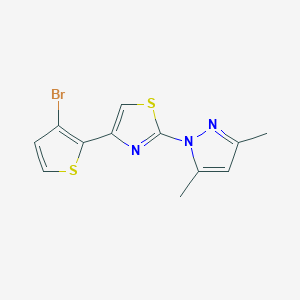
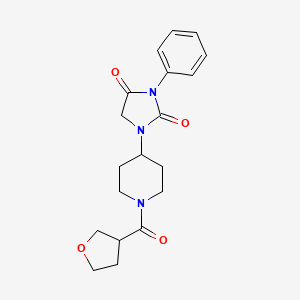

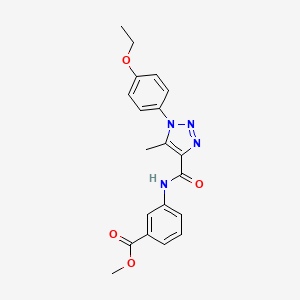
![3'-(3-Fluoro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2516001.png)
![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)
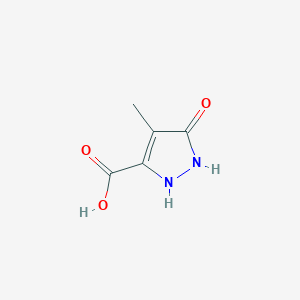
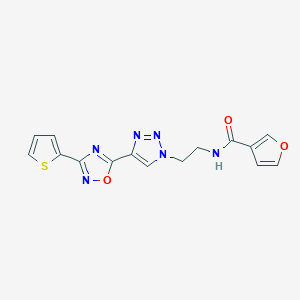
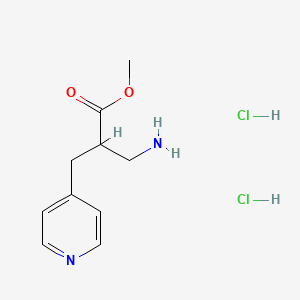
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)

